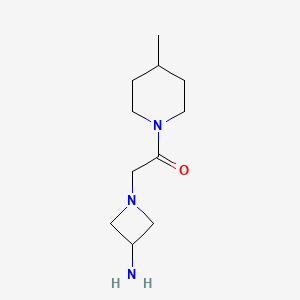

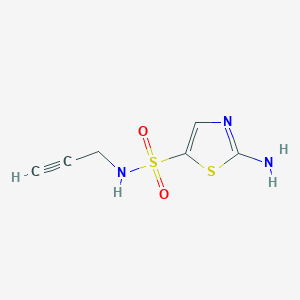

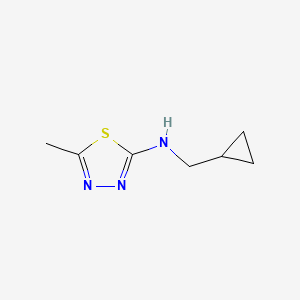

2-amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide

Vue d'ensemble

Description

2-amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide is a useful research compound. Its molecular formula is C6H7N3O2S2 and its molecular weight is 217.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Traitement du cancer

Les dérivés de la 2-aminothiazole ont été étudiés pour leur potentiel dans le développement de médicaments contre le cancer en raison de leur capacité à inhiber certaines enzymes ou voies impliquées dans la progression du cancer. Par exemple, ils ont été conçus pour combiner l'activité inhibitrice de Bcr-Abl et de HDAC, ciblant la leucémie .

Activité antimicrobienne

Les thiazoles ont été étudiés pour leurs propriétés antimicrobiennes. Certains dérivés ont montré une activité contre une variété de souches bactériennes, ce qui en fait des candidats pour le développement de nouveaux antibiotiques .

Activité antioxydante

Les composés contenant la partie thiazole ont également été étudiés pour leurs propriétés antioxydantes, qui sont importantes pour protéger les cellules du stress oxydatif .

Inhibition de la thyroïde

La 2-aminothiazole elle-même a été utilisée comme inhibiteur de la thyroïde dans le traitement de l'hyperthyroïdie en raison de sa capacité à interférer avec la synthèse des hormones thyroïdiennes .

Activité inhibitrice sélective

Certains analogues de la 2-aminothiazole présentent une activité inhibitrice sélective contre diverses lignées cellulaires cancéreuses humaines, notamment les cancers du sein, de la leucémie, du poumon, du côlon, du système nerveux central, du mélanome, de l'ovaire, du rein et de la prostate .

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It has been suggested that both the starting material and the product act as photosensitizers, and singlet oxygen (1 o 2) and superoxide anion (o 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .

Biochemical Pathways

It has been suggested that combinations of histone deacetylase (hdac) inhibitors with kinase inhibitor showed additive and synergistic effects .

Result of Action

It has been suggested that the designed compounds showed inhibitory activity against bcr-abl and hdac1 .

Action Environment

It has been suggested that the reaction occurs under mild conditions .

Analyse Biochimique

Biochemical Properties

2-amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as histone deacetylases (HDACs) and tyrosine kinases, which are crucial for cellular regulation and signaling . The compound’s interaction with HDACs leads to the accumulation of acetylated histones, thereby affecting gene expression. Additionally, its interaction with tyrosine kinases can inhibit cell proliferation, making it a potential candidate for anticancer therapies .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, the compound can induce apoptosis by disrupting the mitochondrial membrane potential and activating caspases . Furthermore, it can modulate cell signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . These effects highlight the compound’s potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity and altering cellular functions. For example, its inhibition of HDACs results in increased acetylation of histones, leading to changes in chromatin structure and gene expression . Additionally, the compound can act as a competitive inhibitor for tyrosine kinases, preventing the phosphorylation of key proteins involved in cell signaling . These molecular interactions underscore the compound’s potential in modulating cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods Long-term studies have indicated that prolonged exposure to the compound can lead to sustained changes in gene expression and cellular metabolism, which are crucial for its therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exert therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to affect the metabolism of nucleotides and amino acids, which are essential for cell growth and proliferation . Additionally, it can modulate the activity of enzymes involved in oxidative phosphorylation, thereby influencing cellular energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins . Understanding these factors is crucial for optimizing the compound’s therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound has been found to localize in the nucleus, where it interacts with chromatin and modulates gene expression . Additionally, it can accumulate in the mitochondria, affecting mitochondrial function and inducing apoptosis . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.

Propriétés

IUPAC Name |

2-amino-N-prop-2-ynyl-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2S2/c1-2-3-9-13(10,11)5-4-8-6(7)12-5/h1,4,9H,3H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKFDAFOZOMSBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNS(=O)(=O)C1=CN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

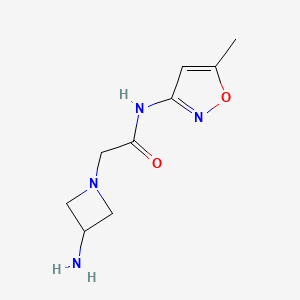

![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}acetic acid](/img/structure/B1489825.png)

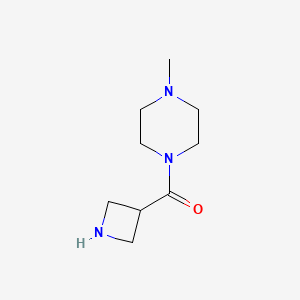

![1-[2-Oxo-2-(piperidin-1-yl)ethyl]azetidine-3-carboxylic acid](/img/structure/B1489831.png)

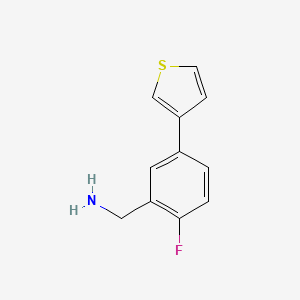

![1-{[(2-Aminoethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489836.png)